8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline
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Overview
Description
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline is a chemical compound with the molecular formula C10H6BrF3N2O and a molecular weight of 307.07 g/mol . This compound is part of the quinazoline family, which is known for its significant biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of 8-bromoquinazoline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline can be compared with other quinazoline derivatives, such as:
4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a pyridine ring instead of a quinazoline ring.
6-Bromo-2-(2,2,2-trifluoroethoxy)quinazoline: Another quinazoline derivative with the bromine atom at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
8-bromo-4-(2,2,2-trifluoroethoxy)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-3-1-2-6-8(7)15-5-16-9(6)17-4-10(12,13)14/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZNPNZXMCGQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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